A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-(4-Fluoro-benzyloxy)-benzoic Acid
A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-(4-Fluoro-benzyloxy)-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical framework for the comprehensive analysis of the crystal structure of 4-(4-Fluoro-benzyloxy)-benzoic acid. As a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for elucidating its physicochemical properties and biological activity. This document will navigate through the essential stages of synthesis, crystallization, characterization, and computational modeling, offering field-proven insights and methodologies.
Introduction: The Significance of Structural Elucidation
4-(4-Fluoro-benzyloxy)-benzoic acid belongs to the class of benzoic acid derivatives, which are known for their diverse biological activities and applications as precursors in the synthesis of pharmaceuticals and functional materials. The introduction of a fluorinated benzyloxy moiety can significantly influence the molecule's conformation, intermolecular interactions, and, consequently, its bulk properties. A definitive crystal structure analysis provides invaluable information on bond lengths, bond angles, torsional angles, and non-covalent interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.
Synthesis and Crystallization: The Foundation of a Successful Analysis
A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. This section outlines a reliable synthetic route and the subsequent crystallization strategies.
Synthesis of 4-(4-Fluoro-benzyloxy)-benzoic Acid
The synthesis of the title compound can be achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.
Proposed Synthetic Protocol:
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Reactants: 4-hydroxybenzoic acid and 1-(bromomethyl)-4-fluorobenzene.
-
Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃), will be used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid. A polar aprotic solvent like N,N-dimethylformamide (DMF) is recommended to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with a dilute acid (e.g., HCl). The crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-Fluoro-benzyloxy)-benzoic acid.
Crystallization Methodologies
Obtaining diffraction-quality single crystals is often a trial-and-error process. The following techniques are recommended for growing crystals of 4-(4-Fluoro-benzyloxy)-benzoic acid:
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Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.
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Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
The choice of solvent is critical and can be guided by initial solubility tests.
Spectroscopic and Physicochemical Characterization
Prior to X-ray diffraction analysis, it is essential to characterize the synthesized compound to confirm its identity and purity.
Spectroscopic Analysis
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O-C stretch of the ether linkage (~1250 cm⁻¹), and the C-F stretch of the fluorinated ring (~1220 cm⁻¹).[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum should display distinct signals for the aromatic protons of both benzene rings, the methylene protons of the benzyloxy group, and the acidic proton of the carboxyl group (which may be broad and downfield).
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carboxylic carbon, the aromatic carbons, and the methylene carbon.[3]
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Physicochemical Properties
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Melting Point: The melting point of the purified compound should be determined using a calibrated apparatus. A sharp melting point is indicative of high purity. For comparison, the melting point of 4-fluorobenzoic acid is 184 °C.[4]
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Solubility: Qualitative solubility tests in a range of solvents will aid in selecting appropriate solvents for recrystallization and other analytical techniques.
Single-Crystal X-ray Diffraction Analysis: Unveiling the Three-Dimensional Structure
This section details the workflow for determining the crystal structure of 4-(4-Fluoro-benzyloxy)-benzoic acid using single-crystal X-ray diffraction.
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology
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Crystal Selection and Mounting: A suitable single crystal with well-defined faces and free of defects is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[5] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
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Data Reduction and Integration: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.
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Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
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Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[5] This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed structure factors.
Expected Structural Features
Based on the crystal structures of similar benzoic acid derivatives, the following features are anticipated:
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Hydrogen Bonding: The carboxylic acid groups are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating R²₂(8) ring motifs.[6]
-
Molecular Conformation: The dihedral angle between the two benzene rings will be a key conformational parameter. In 4-(4-Fluoro-phenoxy)benzoic acid, this angle is 70.99 (5)°.[6] The conformation of the benzyloxy linker will also be of significant interest.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which will influence the overall crystal packing.
-
Other Weak Interactions: C-H···O and C-H···F interactions are also likely to play a role in stabilizing the crystal structure.[6][7]
Crystallographic Data Summary
The final refined structure will be presented with a comprehensive set of crystallographic data, which should be summarized in a table similar to the one below.
| Parameter | Value (Example) |
| Chemical formula | C₁₄H₁₁FO₃ |
| Formula weight | 246.23 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| β (°) | Value to be determined |
| V (ų) | Value to be determined |
| Z | 4 |
| Dcalc (g/cm³) | Value to be determined |
| μ (mm⁻¹) | Value to be determined |
| F(000) | Value to be determined |
| Reflections collected | Value to be determined |
| Independent reflections | Value to be determined |
| R(int) | Value to be determined |
| Final R indices [I>2σ(I)] | Value to be determined |
| wR₂(all data) | Value to be determined |
| Goodness-of-fit on F² | Value to be determined |
Computational Modeling: A Synergy with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), can be employed to complement and validate the experimental crystal structure.
Computational Workflow
Caption: Workflow for Computational Modeling.
Key Computational Analyses
-
Geometry Optimization: The experimental geometry from the X-ray structure is used as the starting point for a gas-phase geometry optimization. The calculated bond lengths and angles can then be compared with the experimental values.
-
Vibrational Analysis: The calculated vibrational frequencies can be compared with the experimental FTIR spectrum to aid in the assignment of the observed absorption bands.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their distribution provide insights into the molecule's reactivity and electronic properties.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.
-
Hirshfeld Surface Analysis: This analysis provides a graphical representation of the intermolecular interactions in the crystal, allowing for a quantitative analysis of the different types of contacts.
Conclusion: A Holistic Understanding
The comprehensive analysis outlined in this guide, combining synthesis, crystallization, spectroscopic characterization, single-crystal X-ray diffraction, and computational modeling, will provide a holistic understanding of the structural and electronic properties of 4-(4-Fluoro-benzyloxy)-benzoic acid. The resulting data will be invaluable for researchers in drug development and materials science, enabling informed decisions in the design of new molecules with tailored properties.
References
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Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1273. [Link]
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Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. ScienceOpen. [Link]
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Hameed, S., Rauf, M. K., Ebihara, M., & Nazir, T. (2008). (E)-4-(4-Fluorostyryl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217. [Link]
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Fun, H.-K., Goh, J. H., Rai, S., Shetty, P., & Isloor, A. M. (2009). 4-(4-Fluoro-phen-oxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1971. [Link]
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Fun, H.-K., Goh, J. H., Rai, S., Shetty, P., & Isloor, A. M. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1971. [Link]
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Wikipedia. (2023). 4-Fluorobenzoic acid. [Link]
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Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]
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Thaimattam, R., & Sarma, J. A. R. P. (2024). Redetermined structure of 4-(benzyloxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 752-755. [Link]
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Anis, S., & Anis, I. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
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Singh, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(9), 733-745. [Link]
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Bugay, D. E. (2001). X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]
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Njoya, L. G. K., Meva, F. E., & Ndjoko-Ioset, K. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. [Link]
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Anis, S., & Anis, I. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1686-1702. [Link]
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A Comprehensive Review on Benzoic Acid and Its Derivatives. (2018). YMER, 17(4). [Link]
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